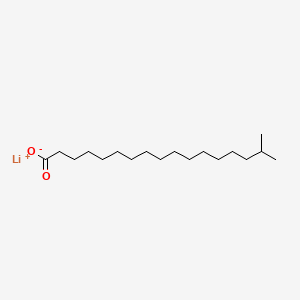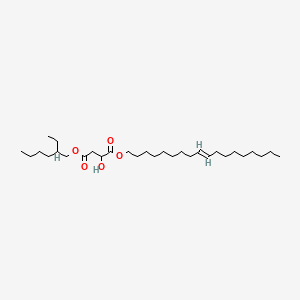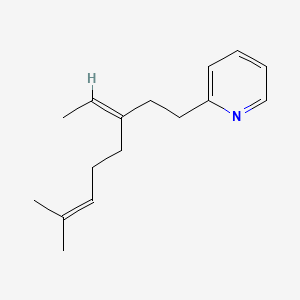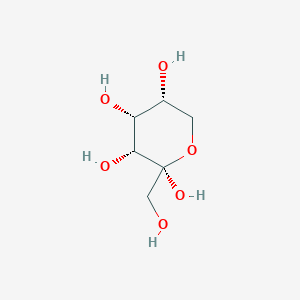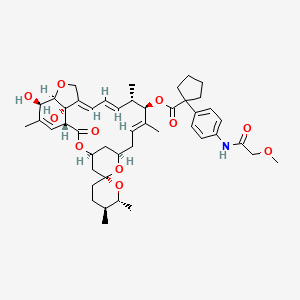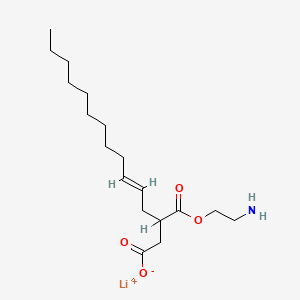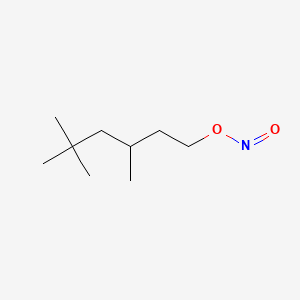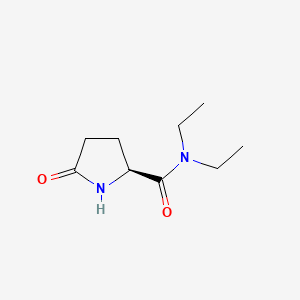![molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9](/img/structure/B12662799.png)
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure with a bromine atom at the 6-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction can be carried out under microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido derivatives, while oxidation and reduction reactions could modify the pyridine or phenyl rings .
Aplicaciones Científicas De Investigación
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
Pyrano[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, which can exhibit varying biological activities.
Uniqueness
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyrano[2,3-b]pyridine core makes it a versatile compound for various applications .
Propiedades
Número CAS |
102830-81-9 |
|---|---|
Fórmula molecular |
C14H10BrNO |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H |
Clave InChI |
HAWPOVRQHFBASB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




